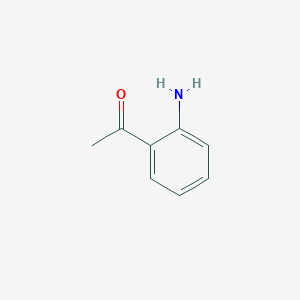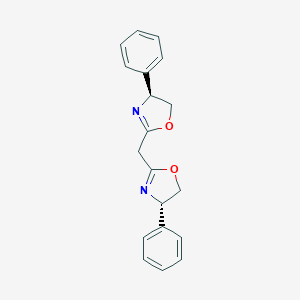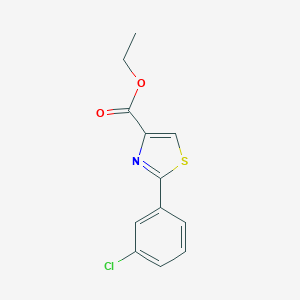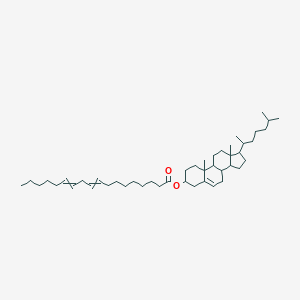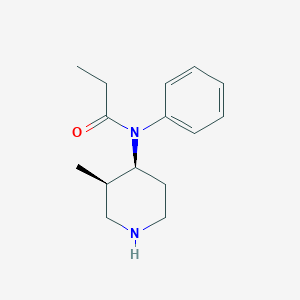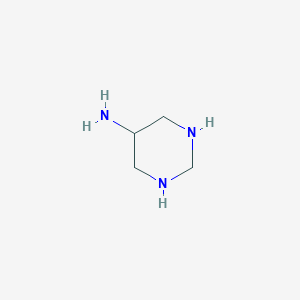
1,3-Diazinan-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazinan-5-amine, also known as piperazine, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry. It has a six-membered ring containing two nitrogen atoms, which makes it a versatile molecule for various applications.
作用機序
The mechanism of action of 1,3-Diazinan-5-amine varies depending on its application. As an anthelmintic, it acts by paralyzing the worms' muscles, leading to their expulsion from the body. As an antipsychotic and anxiolytic agent, it acts by blocking the dopamine and serotonin receptors in the brain. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As an antiviral agent, it inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
Piperazine has been shown to have a wide range of biochemical and physiological effects. It can cause nausea, vomiting, and diarrhea when used as an anthelmintic. As an antipsychotic and anxiolytic agent, it can cause sedation, dizziness, and dry mouth. As an anticancer agent, it can induce cell death and inhibit tumor growth. As an antiviral agent, it can inhibit viral replication and reduce the viral load.
実験室実験の利点と制限
One of the main advantages of using 1,3-Diazinan-5-amine in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, its use is limited by its potential toxicity and side effects, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the study of 1,3-Diazinan-5-amine. One area of research is the development of new synthetic methods for 1,3-Diazinan-5-amine derivatives. Another area is the investigation of its potential as an anticancer and antiviral agent, as well as its use in combination therapy with other drugs. Additionally, the study of its mechanism of action and its effects on different biological systems can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, 1,3-Diazinan-5-amine, or 1,3-Diazinan-5-amine, is a versatile molecule that has been widely used in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,3-Diazinan-5-amine can lead to the development of new drugs and therapies for various diseases.
合成法
There are several methods for synthesizing 1,3-Diazinan-5-amine, including the reaction of ethylene diamine with ammonia, the reaction of ethylene oxide with ammonia, and the reaction of 1,2-dichloroethane with ammonia. The most commonly used method is the reaction of ethylene diamine with ammonia, which yields 1,3-Diazinan-5-amine as the main product.
科学的研究の応用
Piperazine has been extensively studied for its pharmacological properties, including its use as an anthelmintic, antipsychotic, and anxiolytic agent. It has also been investigated for its potential as an anticancer and antiviral agent. In addition, 1,3-Diazinan-5-amine has been used as a building block for the synthesis of various bioactive compounds.
特性
CAS番号 |
136104-90-0 |
|---|---|
分子式 |
C4H11N3 |
分子量 |
101.15 g/mol |
IUPAC名 |
1,3-diazinan-5-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-6-3-7-2-4/h4,6-7H,1-3,5H2 |
InChIキー |
BKXBSQULLDQCLC-UHFFFAOYSA-N |
SMILES |
C1C(CNCN1)N |
正規SMILES |
C1C(CNCN1)N |
同義語 |
5-Pyrimidinamine,hexahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



